molecular formula C12H17N B1276879 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-97-3

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1276879
CAS RN: 41565-97-3
M. Wt: 175.27 g/mol
InChI Key: JPJDSRANHWZZEB-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 211.73 . It is a solid substance at room temperature . This compound is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached . The InChI code for this compound is 1S/C12H17N.ClH/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline are diverse and complex. One of the key reactions is the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . This reaction involves the isomerization of an iminium intermediate .


Physical And Chemical Properties Analysis

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a solid substance at room temperature . It has a molecular weight of 211.73 .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds that exhibit a wide range of biological activities. These compounds have been studied for their potential against infective pathogens and neurodegenerative disorders . The structural versatility of TMTHIQ allows for the development of novel analogs with potent biological activity, making it a valuable target for drug discovery.

Synthesis of Alkaloid Precursors

The C(1)-functionalization of TMTHIQ derivatives is of considerable interest in organic chemistry. These derivatives can act as precursors for various alkaloids, which are known for their multifarious biological activities. The synthesis of C(1)-substituted TMTHIQ derivatives is crucial for the creation of bioactive molecules and natural product analogs .

Antineuroinflammatory Agents

TMTHIQ derivatives, particularly N-benzyl TMTHIQs, have been identified as potential antineuroinflammatory agents. This application is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a key role in disease progression .

Asymmetric Catalysis

TMTHIQ scaffolds are also utilized in asymmetric catalysis. Their chiral centers can be exploited to induce stereoselectivity in chemical reactions, which is a critical aspect of producing enantiomerically pure substances in pharmaceuticals .

Environmental Friendly Synthesis Methods

The development of new and environmentally friendly methods for the synthesis of TMTHIQ derivatives is a growing area of research. These methods aim to improve atom economy, selectivity, and yield, contributing to sustainable synthetic methodologies .

Multicomponent Reactions (MCRs)

TMTHIQ derivatives are synthesized through multicomponent reactions (MCRs), which are considered powerful strategies in organic synthesis. MCRs allow for the generation of molecular diversity and complexity while improving atom economy and selectivity .

Structural–Activity Relationship (SAR) Studies

SAR studies involving TMTHIQ analogs are essential for understanding the relationship between the chemical structure of a compound and its biological activity. These studies guide the design of new compounds with enhanced efficacy and reduced toxicity .

Mechanism of Action Investigations

Research into the mechanism of action of TMTHIQ analogs provides insights into how these compounds interact with biological targets. This knowledge is fundamental for the rational design of drugs and for predicting potential side effects .

Future Directions

The future directions in the research of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve the development of novel synthetic strategies, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDSRANHWZZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407575
Record name 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

41565-97-3
Record name 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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